molecular formula C13H18BClO4S B2385157 2-(2-Chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377012-74-1

2-(2-Chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2385157
CAS RN: 2377012-74-1
M. Wt: 316.6
InChI Key: ZYPSSEQCYMAJSN-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is related to 2-Chloro-4-(methylsulfonyl)benzenemethanol, which has a molecular weight of 220.68 .


Synthesis Analysis

A series of acylthiourea derivatives, 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides were synthesized by reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with ammonium thiocyanate and substituted aromatic amines . Cyclocondensation of acylthiourea derivatives, 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides with tert-butyl chloroacetate yielded thiazolidinone derivatives .


Molecular Structure Analysis

The molecular structure of related compound 2-Chloro-4-(methylsulfonyl)benzenemethanol has been determined by single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. The reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with ammonium thiocyanate and substituted aromatic amines leads to the formation of acylthiourea derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-Chloro-4-(methylsulfonyl)benzenemethanol include a molecular weight of 220.68 .

Safety and Hazards

The safety information for the related compound 2-Chloro-4-(methylsulfonyl)benzenemethanol includes hazard statements H302, H313, H315, H319, H320, H335, and precautionary statements P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

2-(2-chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-11(10)15)20(5,16)17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPSSEQCYMAJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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